Cas no 2091267-31-9 (6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol)

6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol
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- Inchi: 1S/C10H17N3O2S/c1-10(2,3)7-6-8(14)13-9(12-7)16(5,15)11-4/h6H,1-5H3,(H,12,13,14)
- InChI Key: NBFJPQRNCWNLLH-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C)(C)C)NC(S(C)(=NC)=O)=N1
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 356.7±25.0 °C(Predicted)
6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308323-1g |
6-tert-butyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol |
2091267-31-9 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-308323-1.0g |
6-tert-butyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol |
2091267-31-9 | 1.0g |
$0.0 | 2023-02-26 |
6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol Related Literature
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol
Research Briefing on 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol (CAS: 2091267-31-9)
In recent years, the compound 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol (CAS: 2091267-31-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique sulfanylpyrimidine core, has demonstrated promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and potential biomedical applications.
The synthesis of 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the use of environmentally friendly solvents and catalysts. The compound's structural features, including the tert-butyl group and the sulfanyl moiety, contribute to its stability and reactivity, making it a versatile intermediate for further chemical modifications.
From a mechanistic perspective, this compound has been investigated for its ability to modulate key biological pathways. Preliminary in vitro studies suggest that it acts as an inhibitor of specific enzymes involved in inflammatory and proliferative processes. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its potent inhibitory activity against certain kinases, which are critical targets in cancer therapy. These findings are supported by molecular docking studies that reveal strong binding affinities to the active sites of these enzymes.
In addition to its kinase inhibitory properties, 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol has shown promise in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis has been identified as a potential mechanism, although further studies are needed to confirm this hypothesis.
The therapeutic potential of this compound extends to neurodegenerative diseases as well. Research conducted at leading academic institutions has explored its neuroprotective effects in models of Alzheimer's disease. The compound appears to reduce oxidative stress and inhibit the aggregation of amyloid-beta peptides, which are hallmark features of the disease. These findings, though preliminary, open new avenues for the development of novel treatments for neurodegenerative disorders.
Despite these promising results, challenges remain in the development of 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Current efforts are focused on structural optimization to enhance its pharmacokinetic properties while maintaining its biological activity.
In conclusion, 6-tert-butyl-2-methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol represents a compelling candidate for further investigation in chemical biology and drug discovery. Its diverse biological activities and modifiable structure make it a valuable tool for understanding disease mechanisms and developing new therapeutics. Future research should prioritize in vivo studies and translational applications to fully realize its potential in the clinic.
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